molecular formula C12H11N5O B1624297 Phenol, 4-[(1H-purin-6-ylamino)methyl]- CAS No. 80054-30-4

Phenol, 4-[(1H-purin-6-ylamino)methyl]-

Cat. No.: B1624297
CAS No.: 80054-30-4
M. Wt: 241.25 g/mol
InChI Key: XTKJIEMODDQCRV-UHFFFAOYSA-N
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Description

Phenol, 4-[(1H-purin-6-ylamino)methyl]- is a useful research compound. Its molecular formula is C12H11N5O and its molecular weight is 241.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[(1H-purin-6-ylamino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[(1H-purin-6-ylamino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Applications

  • Colorimetric Method for Determination of Sugars : The phenol-sulfuric acid reaction, a method developed using phenol, is instrumental for determining submicro amounts of sugars and related substances. This method is sensitive, and the color it produces is stable, making it useful for analyzing the composition of polysaccharides and their derivatives (Dubois et al., 1956).

Synthetic Chemistry and Molecular Analysis

  • Synthesis and Spectroscopic Studies : Phenolic compounds like 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol have been synthesized and analyzed using FTIR, UV, NMR spectroscopy, and density functional theory (DFT). These studies provide insights into the molecular properties, electronic structures, and potential applications in non-linear optics (NLO) and other fields (Ulaş, 2021).

Materials Science

  • Corrosion Inhibition : Phenolic compounds like 2-((thiazole-2-ylimino)methyl)phenol (THYMP) have been studied as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical studies align, showing these compounds' effectiveness in protecting against corrosion (Yılmaz et al., 2016).

Environmental and Biological Applications

  • Biodegradation of Phenols : The kinetics of phenol biotransformation by microbes have been extensively studied, providing essential insights into treating phenolic pollutants in the environment. These studies help understand how phenol and its derivatives can be converted into non-toxic entities by specialized microbes (Kumaran & Paruchuri, 1997).

Properties

IUPAC Name

4-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKJIEMODDQCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433416
Record name Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-30-4
Record name Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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